molecular formula C16H16F3N3O3 B2376872 ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate CAS No. 1025568-32-4

ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate

Cat. No.: B2376872
CAS No.: 1025568-32-4
M. Wt: 355.317
InChI Key: NRCSCZZCMCTKHO-BKUYFWCQSA-N
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Description

Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is a fluorinated indole-derived compound characterized by a trifluoroalkyl chain, an acetamidoimino linker, and an ethyl ester moiety.

Properties

IUPAC Name

ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-2-25-15(24)8-13(16(17,18)19)21-22-14(23)7-10-9-20-12-6-4-3-5-11(10)12/h3-6,9,20H,2,7-8H2,1H3,(H,22,23)/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSCZZCMCTKHO-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC1=CNC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CC1=CNC2=CC=CC=C21)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate typically involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions. The reaction is carried out in an ethanolic solution, and the product is isolated and purified using standard techniques such as recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazinylidene linkage can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, methanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is characterized by its unique trifluoromethyl group and indole moiety, which contribute to its biological activity. The compound's molecular formula is C16H16F3N3O3C_{16}H_{16}F_3N_3O_3, and it has been identified by the CAS number 2060061-50-7. The structural configuration plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with indole derivatives exhibit significant anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines. The indole structure is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed potent activity against breast cancer cells by inducing apoptosis through the activation of caspases . this compound was included in the screening process due to its structural similarity to known active compounds.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Indole derivatives are known to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Research Findings:
In vitro studies have shown that compounds similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in macrophages . This suggests a pathway through which the compound may exert therapeutic effects in inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Evidence from Studies:
A recent investigation highlighted that certain indole-based compounds could reduce neuronal cell death in models of neurodegenerative diseases . this compound was tested for its efficacy in protecting against neurotoxicity induced by glutamate.

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduces apoptosisEffective against breast cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces TNF-alpha and IL-6 levels
Neuroprotective EffectsProtects neuronal cells from oxidative stressReduces neuronal cell death

Mechanism of Action

The mechanism of action of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydrazinylidene linkage may participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a. Marine Sponge-Derived Indole Esters (Compounds 73 and 74)
  • Structure: Compound 73: 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate Compound 74: 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate
  • Key Differences: Both lack the trifluoromethyl and acetamidoimino groups present in the target compound. Hydroxyl groups in their ester chains enhance polarity, contrasting with the lipophilic trifluoro group in the target.
  • Activity: Weak DPPH radical scavenging (IC₅₀ > 100 μM) .
b. Biotinylated SERT Ligand Precursors (e.g., Compound 4)
  • Structure : 2-(4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione
  • Key Differences: Contains a biotin-PEG5000-SVA conjugate and a dihydropyridin moiety absent in the target compound. The target’s acetamidoimino group may offer distinct hydrogen-bonding capabilities compared to the isoindoline-dione core.
  • Application : Designed for serotonin transporter (SERT) targeting . The target compound’s indole and fluorinated groups could similarly influence neurotransmitter-related interactions.
c. Hydrazono-Quinazolinyl Butanoate (Compound 8)
  • Structure: Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate
  • Key Differences: Features a brominated quinazoline ring instead of an indole. Hydrazone linker differs from the acetamidoimino group in electronic and steric properties.
  • Reactivity: Undergoes cyclization under basic conditions to form quinazolinone derivatives . The target compound’s imino group may exhibit similar reactivity but with distinct byproducts due to indole stability.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Application Source
Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate C₁₆H₁₅F₃N₃O₃ Trifluoro, acetamidoimino, ethyl ester Hypothesized radical scavenging, enzyme modulation N/A (Inference)
Compound 73 C₁₃H₁₅NO₃ Indole, 2-hydroxypropanoate Weak DPPH scavenging (IC₅₀ > 100 μM) Marine sponge yeast
Compound 4 (SERT ligand precursor) C₂₉H₂₅N₃O₂ Indole, isoindoline-dione, PEG-biotin SERT targeting Synthetic
Compound 8 C₁₅H₁₄Br₂N₃O₄ Quinazoline, hydrazone, dibromo Cyclization precursor Synthetic

Key Notes

Substituent Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with hydroxylated analogs (compounds 73/74) .

Reactivity: The acetamidoimino group may undergo cyclization or redox reactions distinct from hydrazone (compound 8) or isoindoline-dione systems .

Biological Activity

Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C16H16F3N3O3
  • CAS Number : 2060061-50-7
  • Molecular Weight : 363.31 g/mol

The structure of this compound features a trifluoromethyl group, which is significant in enhancing biological activity due to its influence on lipophilicity and electronic properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Preliminary studies suggest that compounds containing indole derivatives exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.
    • Case Study : A study demonstrated that related indole-based compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against a range of bacterial strains.
    • Research Findings : In vitro tests indicated that similar compounds displayed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Acetylcholinesterase Inhibition :
    • The compound may also act as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
    • Study Results : Compounds with similar structures have shown IC50 values ranging from 0.55 to 6.21 μM against acetylcholinesterase, suggesting potential for cognitive enhancement or neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/TargetIC50/MIC ValuesReference
AnticancerVarious Cancer Cell LinesLow μM range
AntimicrobialE. coli, S. aureus1.25 - 2.40 μg/mL
AcetylcholinesteraseHuman AChE0.55 - 6.21 μM

Case Studies

  • Anticancer Efficacy :
    A study involving the synthesis of indole derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Screening :
    In a comparative study of various indole derivatives, this compound showed promising antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with MIC values indicating effectiveness comparable to standard treatments.

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